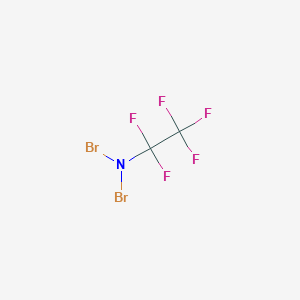
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide is a complex organic compound that combines the structural features of selenoxanthene and benzenesulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide typically involves the reaction of 9-phenyl-9H-selenoxanthene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The selenoxanthene moiety can be oxidized to form selenoxanthone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Selenoxanthone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The selenoxanthene moiety can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar functional groups.
Selenoxanthene: Shares the selenoxanthene core structure.
Phenylsulfonamide: Another sulfonamide derivative with a phenyl group.
Uniqueness
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide is unique due to the combination of selenoxanthene and benzenesulfonamide structures. This dual functionality provides distinct chemical reactivity and potential biological activity not seen in simpler analogs.
Propriétés
| 82238-30-0 | |
Formule moléculaire |
C25H19NO2SSe |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
N-(9-phenylselenoxanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H19NO2SSe/c27-29(28,20-13-5-2-6-14-20)26-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)30-24-18-10-8-16-22(24)25/h1-18,26H |
Clé InChI |
DWERDZLWGNKYMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3[Se]C4=CC=CC=C42)NS(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/no-structure.png)
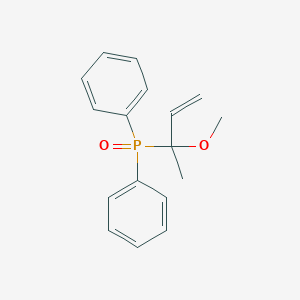
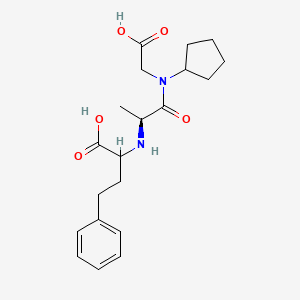
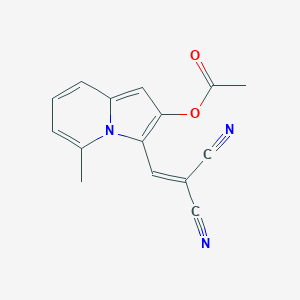
![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
acetonitrile](/img/structure/B14421359.png)
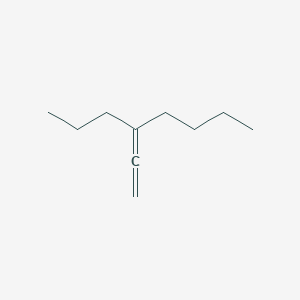
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
